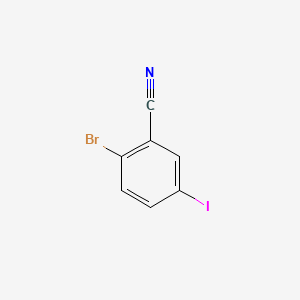

2-Bromo-5-iodobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN It is a halogenated benzonitrile derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the sequential bromination and iodination of benzonitrile. The process begins with the bromination of benzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated product is then subjected to iodination using iodine or an iodinating agent like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be obtained.

Coupling Products: Biaryl compounds or alkynyl-substituted benzonitriles.

Reduction Products: 2-Bromo-5-iodobenzylamine.

Scientific Research Applications

2-Bromo-5-iodobenzonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: It is used in the development of bioactive compounds and as a precursor in the synthesis of potential pharmaceuticals.

Medicine: Research into its derivatives has shown promise in developing new drugs with antimicrobial and anticancer properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodobenzonitrile is primarily related to its ability to undergo various chemical transformations. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing nitrile group, which activates the aromatic ring towards electrophilic substitution and coupling reactions.

Comparison with Similar Compounds

- 2-Bromo-5-chlorobenzonitrile

- 2-Iodo-5-bromobenzonitrile

- 2-Fluoro-5-iodobenzonitrile

Comparison: 2-Bromo-5-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated benzonitriles. The combination of these halogens allows for selective and sequential functionalization, making it a valuable intermediate in multi-step synthesis. Additionally, the presence of the nitrile group enhances its utility in various coupling and substitution reactions, distinguishing it from similar compounds with different halogen substituents.

Biological Activity

2-Bromo-5-iodobenzonitrile is a halogenated aromatic nitrile compound with the molecular formula C7H3BrIN. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry. The presence of multiple halogen substituents on the benzene ring enhances its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrIN |

| Molecular Weight | 307.91 g/mol |

| Melting Point | 144-146 °C |

| IUPAC Name | This compound |

| CAS Number | 1252046-13-1 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and iodine) can influence the compound's binding affinity and reactivity, while the nitrile group may participate in hydrogen bonding, affecting its overall biological activity.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds, including this compound, can exhibit significant antimicrobial properties. In studies assessing the antibacterial activity of structurally similar compounds, it was found that many halogenated derivatives were effective against Gram-positive bacteria such as Bacillus subtilis and certain fungal strains like Candida albicans. The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances antimicrobial efficacy.

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cells. Preliminary studies indicate that halogenated benzonitriles can selectively target cancer cells while showing lower toxicity to normal cells. For instance, structural modifications in similar compounds have demonstrated varying degrees of cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines. These findings suggest that this compound may serve as a lead compound for developing anticancer agents.

Case Studies

-

Antimicrobial Screening : A study screened various halogenated benzonitriles for their antimicrobial activity against E. coli and B. subtilis. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), highlighting their potential as antimicrobial agents.

Compound MIC against B. subtilis (µg/mL) MIC against E. coli (µg/mL) This compound 50 100 Control Compound 25 75 -

Cytotoxicity Assays : In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with IC50 values suggesting significant anticancer potential.

Cell Line IC50 (µM) MCF-7 15 A549 20 PC3 18

Properties

IUPAC Name |

2-bromo-5-iodobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTNUMXYGMBTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662232 |

Source

|

| Record name | 2-Bromo-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252046-13-1 |

Source

|

| Record name | 2-Bromo-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.